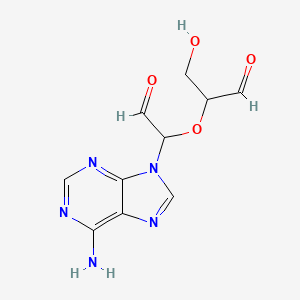

Adenosine dialdehyde

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-[1-(6-aminopurin-9-yl)-2-oxoethoxy]-3-hydroxypropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5O4/c11-9-8-10(13-4-12-9)15(5-14-8)7(3-18)19-6(1-16)2-17/h1,3-7,17H,2H2,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILMNSCQOSGKTNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C(C=O)OC(CO)C=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60955784 | |

| Record name | 2-[1-(6-Amino-9H-purin-9-yl)-2-oxoethoxy]-3-hydroxypropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60955784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34240-05-6, 39798-19-1 | |

| Record name | Periodate-oxidized adenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034240056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adenosine dialdehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039798191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[1-(6-Amino-9H-purin-9-yl)-2-oxoethoxy]-3-hydroxypropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60955784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Adenosine Dialdehyde: A Comprehensive Review of its Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine dialdehyde (AdOx), a periodate-oxidized derivative of adenosine, is a potent and widely utilized biochemical tool for studying cellular methylation. Its primary mechanism of action involves the potent and irreversible inhibition of S-adenosylhomocysteine (SAH) hydrolase (SAHH), a critical enzyme in the methionine cycle.[1][2][3] This inhibition leads to the intracellular accumulation of SAH, a potent product inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases.[4] Consequently, AdOx indirectly brings about a global inhibition of methylation of various biomolecules, including proteins, DNA, and RNA. This pleiotropic effect underlies its diverse biological activities, which range from antiviral and anticancer to the modulation of key cellular signaling pathways. This technical guide provides a comprehensive review of the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated cellular pathways and workflows.

Core Mechanism of Action: Inhibition of S-Adenosylhomocysteine Hydrolase

The central mechanism of action of this compound is its potent inhibition of S-adenosylhomocysteine hydrolase (SAHH).[1][5][6] SAHH is responsible for the reversible hydrolysis of S-adenosylhomocysteine (SAH) to adenosine and homocysteine. By inhibiting SAHH, this compound leads to the accumulation of intracellular SAH. SAH, in turn, acts as a strong negative feedback inhibitor of virtually all S-adenosylmethionine (SAM)-dependent methyltransferases.[4] This indirect inhibition of methyltransferases is the cornerstone of this compound's biological effects.

Biochemical Pathway of Methylation Inhibition

The following diagram illustrates the central role of SAHH in the methionine cycle and how its inhibition by this compound disrupts this process.

Quantitative Data

The inhibitory potency of this compound has been quantified in various enzymatic and cellular assays. The following tables summarize the key quantitative data available in the literature.

Enzymatic Inhibition Data

| Target Enzyme | Inhibitor | Inhibition Constant (Ki) | IC50 | Organism/Source | Reference(s) |

| S-Adenosylhomocysteine Hydrolase (SAHH) | This compound | 3.3 nM | 40 nM | Bovine Liver | [3][5] |

In Vitro Cytotoxicity Data

| Cell Line | Cancer Type | IC50 | Exposure Time | Reference(s) |

| Murine Neuroblastoma (MNB) | Neuroblastoma | 1.5 µM | 72 h | [5][7] |

| MDA-MB-231 | Breast Cancer | ~20 µM (approx.) | 72 h | [8] |

| MCF-7 | Breast Cancer | ~20 µM (approx.) | 72 h | [8] |

| H292 | Lung Cancer | ~20 µM (approx.) | 72 h | [8] |

| A549 | Lung Cancer | >100 µM | 72 h | [8] |

Antiviral Activity

| Virus | Cell Line | IC50 / Effective Concentration | Reference(s) |

| Vaccinia Virus | L929 | >90% inhibition at 0.5 µM | [6] |

| Vesicular Stomatitis Virus (VSV) | L929 | Potent inhibition (IC50 not specified) | [5] |

Key Cellular Processes and Signaling Pathways Modulated by this compound

The global inhibition of methylation by this compound has profound effects on numerous cellular processes and signaling pathways, contributing to its anticancer and antiviral properties.

Inhibition of Cancer Cell Proliferation and Migration

This compound has been shown to reduce the proliferation and migration of various cancer cell lines.[8][9] This is attributed, in part, to its ability to downregulate the expression and activity of matrix metalloproteinase-9 (MMP-9), an enzyme crucial for cancer cell invasion and metastasis.[10]

Interference with the Ras/Raf-1/ERK/AP-1 Signaling Pathway

One of the key pathways affected by this compound is the Ras/Raf-1/ERK/AP-1 signaling cascade.[10] This pathway is frequently hyperactivated in cancer and plays a central role in cell proliferation, differentiation, and survival. AdOx has been shown to block the phosphorylation and activation of several components of this pathway, including ERK and MEK1/2, and reduce the nuclear translocation of the transcription factors c-Fos and c-Jun (components of AP-1).[10]

Modulation of the NF-κB Signaling Pathway

This compound has also been demonstrated to inhibit the NF-κB signaling pathway.[4] This is achieved through the stabilization of the NF-κB inhibitor, IκBα, and the degradation of the IκB kinase (IKK) complex.[4] The inhibition of the NF-κB pathway contributes to the pro-apoptotic and anti-proliferative effects of AdOx.

Downregulation of Autophagy

Recent studies have revealed that this compound can inhibit autophagy in cancer cells.[9] This is evidenced by a decreased expression of ATG7, a key autophagy-related protein, and a reduced ratio of LC3-II to LC3-I, along with an increase in p62 levels.[9] The inhibition of autophagy is another mechanism through which AdOx can lead to cancer cell death.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

S-Adenosylhomocysteine Hydrolase (SAHH) Activity Assay (Colorimetric)

This protocol is adapted from methods that measure the production of homocysteine, a product of the SAHH-catalyzed reaction, using Ellman's reagent (DTNB).[11]

Materials:

-

SAH Hydrolase (SAHH) enzyme

-

S-Adenosyl-L-homocysteine (SAH)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

-

Reaction Buffer: 50 mM Potassium Phosphate, pH 7.2, 1 mM EDTA

-

This compound (or other test inhibitors)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 412 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of SAH (e.g., 10 mM) in Reaction Buffer.

-

Prepare a stock solution of DTNB (e.g., 10 mM) in a suitable solvent like DMSO.

-

Prepare serial dilutions of this compound in the appropriate solvent.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well for a final volume of 200 µL:

-

160 µL of Reaction Buffer

-

10 µL of test compound (this compound) or vehicle control.

-

10 µL of SAHH enzyme solution.

-

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 20 µL of SAH substrate solution to each well.

-

Immediately add 10 µL of DTNB solution to each well.

-

Measure the absorbance at 412 nm in a kinetic mode for 15-30 minutes at 37°C.

-

-

Data Analysis:

-

Calculate the initial reaction rate (V₀) from the linear portion of the absorbance vs. time plot.

-

The rate of homocysteine production can be calculated using the molar extinction coefficient of TNB (the product of the DTNB reaction with a thiol) at 412 nm (ε = 14,150 M⁻¹cm⁻¹).

-

Determine the percent inhibition for each concentration of this compound and calculate the IC50 value using non-linear regression analysis.

-

Cell Viability (MTT) Assay for IC50 Determination

This protocol is a standard method to assess the cytotoxic effects of this compound on adherent cell lines.[2][12][13][14]

Materials:

-

Adherent cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader capable of reading absorbance at 570 nm

Procedure:

-

Cell Seeding:

-

Harvest and count cells, ensuring viability is >95%.

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control.

-

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Mix thoroughly on an orbital shaker for 15 minutes.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank (medium only) from all readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percent viability against the logarithm of the this compound concentration and use non-linear regression to determine the IC50 value.

-

Conclusion

This compound remains an invaluable tool for probing the intricate network of cellular methylation. Its well-defined mechanism of action, centered on the potent inhibition of SAH hydrolase, provides a clear molecular basis for its diverse biological effects. The consequent accumulation of SAH and the global shutdown of methyltransferase activity impact a wide array of cellular processes, from viral replication to cancer cell proliferation and signaling. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals seeking to utilize this compound in their studies or to develop novel therapeutics targeting cellular methylation pathways. Further research into the specific downstream consequences of AdOx-induced hypomethylation in various disease contexts will undoubtedly continue to uncover new therapeutic opportunities.

References

- 1. Effects of this compound on S-adenosylhomocysteine hydrolase and S-adenosylmethionine-dependent transmethylations in mouse L929 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. caymanchem.com [caymanchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound: a potent inhibitor of vaccinia virus multiplication in mouse L929 cells [pubmed.ncbi.nlm.nih.gov]

- 7. Cytotoxic action of adenosine nucleoside and dialdehyde analogues on murine neuroblastoma in tissue culture: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.plos.org [journals.plos.org]

- 9. DNA and protein methyltransferases inhibition by this compound reduces the proliferation and migration of breast and lung cancer cells by downregulating autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. texaschildrens.org [texaschildrens.org]

An In-depth Technical Guide to the Synthesis of Adenosine Dialdehyde for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine dialdehyde, also known as AdOx or periodate-oxidized adenosine, is a pivotal tool in biomedical research, primarily utilized for its potent inhibitory effects on S-adenosylhomocysteine (SAH) hydrolase. This inhibition leads to the intracellular accumulation of SAH, a powerful feedback inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases. Consequently, AdOx serves as a valuable agent for studying the roles of methylation in a myriad of cellular processes, including gene expression, signal transduction, and protein function. This technical guide provides a comprehensive overview of the synthesis of this compound, including detailed experimental protocols, quantitative data, and a discussion of its mechanism of action.

Introduction

This compound is a synthetic derivative of adenosine, created through the oxidative cleavage of the ribose ring.[1] This modification results in a molecule that acts as a potent, irreversible inhibitor of SAH hydrolase.[2] The enzyme SAH hydrolase plays a critical role in the methionine cycle by catalyzing the reversible hydrolysis of SAH to adenosine and homocysteine.[3] By blocking this step, this compound causes SAH to accumulate within the cell, which in turn inhibits a wide range of methyltransferase enzymes that use SAM as a methyl donor.[3][4] This indirect inhibition of methylation makes this compound a powerful tool for elucidating the functional significance of methylation in various biological pathways.[5]

Synthesis of this compound

The primary and most established method for the synthesis of this compound is the periodate oxidation of adenosine. This reaction specifically cleaves the vicinal diol of the ribose moiety, resulting in the formation of a dialdehyde.[5][6]

Chemical Properties and Data

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₁N₅O₄ | [2] |

| Molecular Weight | 265.23 g/mol | [7] |

| CAS Number | 34240-05-6 | [2] |

| Appearance | Crystalline solid | [2] |

| Purity | ≥93% | [7] |

| λmax | 259 nm | [2] |

| Solubility | DMF: 10 mg/mLDMSO: 10 mg/mLPBS (pH 7.2): 0.1 mg/mL | [2] |

Experimental Protocol: Periodate Oxidation of Adenosine

This protocol is a generalized procedure based on established methods for the periodate oxidation of nucleosides. Researchers should optimize the conditions based on their specific laboratory settings and desired scale.

Materials:

-

Adenosine

-

Sodium meta-periodate (NaIO₄)

-

Deionized water

-

Dowex 1-X8 resin (formate form) or other suitable anion exchange resin

-

Ethanol

-

Diethyl ether

-

Rotary evaporator

-

Lyophilizer

-

Column for chromatography

Procedure:

-

Dissolution of Adenosine: Dissolve adenosine in deionized water at a concentration of approximately 10-20 mM. Gentle heating may be required to fully dissolve the adenosine.

-

Periodate Addition: Cool the adenosine solution in an ice bath. Slowly add a freshly prepared aqueous solution of sodium meta-periodate (1.1 to 1.5 molar equivalents) dropwise to the stirred adenosine solution. The reaction should be carried out in the dark to prevent the light-sensitive degradation of the periodate reagent.

-

Reaction Monitoring: Allow the reaction to proceed at 0-4°C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quenching the Reaction: Once the reaction is complete, quench the excess periodate by adding a few drops of ethylene glycol.

-

Removal of Iodate and Periodate: The resulting solution contains the product, this compound, along with unreacted periodate and the iodate byproduct. To remove these inorganic salts, pass the reaction mixture through a column packed with Dowex 1-X8 resin (formate form). Elute the this compound with deionized water.

-

Purification: The aqueous eluate containing this compound can be further purified by recrystallization from water or by column chromatography on silica gel.

-

Isolation of the Product: Concentrate the purified solution under reduced pressure using a rotary evaporator. The resulting solid can be washed with ethanol and diethyl ether and then dried under vacuum or lyophilized to yield this compound as a white crystalline powder.

Expected Yield: While yields can vary depending on the scale and specific conditions, yields of over 90% have been reported for similar periodate oxidation reactions of nucleosides.

Purification and Characterization

Purification Methods

-

Anion Exchange Chromatography: As described in the protocol, this is an effective method for removing the periodate and iodate salts from the reaction mixture.

-

Recrystallization: this compound can be recrystallized from hot water to improve its purity.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be employed for the analytical and preparative purification of this compound. A C18 column with a mobile phase gradient of water and acetonitrile is a common starting point.[8][9][10][11]

Characterization

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the dialdehyde.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

UV-Vis Spectroscopy: To determine the maximum absorbance (λmax).[2]

-

HPLC: To assess the purity of the final product.

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by inhibiting S-adenosylhomocysteine hydrolase (SAHH).[3] This inhibition is potent and essentially irreversible under physiological conditions.[12]

Signaling Pathway of AdOx-Mediated Methyltransferase Inhibition

References

- 1. Inhibition of S-Adenosylhomocysteine Hydrolase Induces Endothelial Dysfunction via Epigenetic Regulation of p66shc-Mediated Oxidative Stress Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of S-adenosyl-L-homocysteine hydrolase alleviates alloimmune response by down-regulating CD4+ T-cell activation in a mouse heart transplantation model - Huang - Annals of Translational Medicine [atm.amegroups.org]

- 4. Inhibition of S-adenosyl-L-homocysteine hydrolase alleviates alloimmune response by down-regulating CD4+ T-cell activation in a mouse heart transplantation model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of this compound on S-adenosylhomocysteine hydrolase and S-adenosylmethionine-dependent transmethylations in mouse L929 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | 34240-05-6 | Benchchem [benchchem.com]

- 7. scbt.com [scbt.com]

- 8. Optimized HPLC method to elucidate the complex purinergic signaling dynamics that regulate ATP, ADP, AMP, and adenosine levels in human blood - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cores.emory.edu [cores.emory.edu]

- 10. HPLC Separation of Adenosine and Adenine Using the Hydrogen Bonding Method | SIELC Technologies [sielc.com]

- 11. A sensitive HPLC-based method to quantify adenine nucleotides in primary astrocyte cell cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Adenine nucleoside dialdehydes: potent inhibitors of bovine liver S-adenosylhomocysteine hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Studies on the Biological Activity of Adenosine Dialdehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine dialdehyde (AdOx), a periodate oxidation product of adenosine, emerged in early studies as a potent inhibitor of S-adenosylhomocysteine (SAH) hydrolase. This enzyme plays a crucial role in cellular methylation reactions by hydrolyzing SAH, a product and potent inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases. The inhibition of SAH hydrolase by this compound leads to the intracellular accumulation of SAH, which in turn broadly inhibits cellular methylation processes. This fundamental mechanism of action underpins the diverse biological activities of this compound, including its antiviral, antitumor, and cytotoxic effects, which were the focus of intensive investigation in early research. This technical guide provides an in-depth overview of these foundational studies, detailing the quantitative data, experimental methodologies, and the elucidated mechanism of action.

Core Mechanism of Action

This compound acts as a potent inhibitor of S-adenosylhomocysteine (SAH) hydrolase.[1] This inhibition is time-dependent and leads to the intracellular accumulation of SAH. SAH is a competitive inhibitor of most S-adenosylmethionine (SAM)-dependent methyltransferases. Consequently, the elevation of intracellular SAH levels results in a broad-spectrum inhibition of methylation reactions essential for various cellular processes, including the methylation of nucleic acids, proteins, and lipids.[1][2]

References

The Role of Adenosine Dialdehyde in Cellular Methylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cellular methylation is a fundamental epigenetic and post-translational modification process critical for the regulation of gene expression, protein function, and overall cellular homeostasis. S-adenosyl-L-methionine (SAM) serves as the universal methyl donor for these reactions, which are catalyzed by a vast array of methyltransferases. The accumulation of the by-product S-adenosyl-L-homocysteine (SAH) can potently inhibit these enzymes. Adenosine dialdehyde (AdOx), a periodate-oxidized derivative of adenosine, is a powerful tool for studying cellular methylation. It acts as an indirect inhibitor of methyltransferases by targeting and inhibiting S-adenosyl-L-homocysteine hydrolase (SAHH), the enzyme responsible for the hydrolysis of SAH. This guide provides an in-depth technical overview of the mechanism of action of this compound, its effects on cellular processes, and detailed protocols for its application in research settings.

Introduction to Cellular Methylation and the Role of this compound

Methylation is a key regulatory mechanism in numerous biological processes, including DNA methylation, which is crucial for gene silencing and genomic stability, and histone methylation, which plays a pivotal role in chromatin structuring and gene transcription.[1] Non-histone protein methylation is also increasingly recognized for its importance in signaling and metabolism.[2] All methylation reactions utilize S-adenosyl-L-methionine (SAM) as the methyl group donor, leading to the formation of S-adenosyl-L-homocysteine (SAH).[3] SAH is a potent product inhibitor of most methyltransferases, and its cellular concentration is tightly regulated by the enzyme S-adenosyl-L-homocysteine hydrolase (SAHH), which catalyzes its reversible hydrolysis to adenosine and homocysteine.[3]

This compound (AdOx) is a potent, cell-permeable inhibitor of SAHH.[4][5] By inhibiting SAHH, AdOx leads to the intracellular accumulation of SAH, which in turn causes a broad-spectrum inhibition of SAM-dependent methyltransferases.[2][4] This makes AdOx an invaluable tool for investigating the functional consequences of inhibiting cellular methylation.

Mechanism of Action of this compound

This compound's primary mechanism of action is the potent and reversible inhibition of S-adenosyl-L-homocysteine hydrolase (SAHH).[6][7] This inhibition leads to a significant increase in the intracellular concentration of SAH.[6][7] The elevated SAH levels competitively inhibit a wide range of SAM-dependent methyltransferases, including DNA methyltransferases (DNMTs), histone methyltransferases (HMTs), and protein arginine methyltransferases (PRMTs).[2][8] This indirect inhibition of methylation is the basis for the diverse cellular effects of AdOx.

Quantitative Data on this compound Activity

The following tables summarize key quantitative data regarding the inhibitory effects of this compound.

Table 1: Inhibitory Constants of this compound

| Target Enzyme | Inhibitor | Ki | Organism/System | Reference |

| S-Adenosylhomocysteine Hydrolase (SAHH) | This compound | 3.3 nM | Not Specified | [9] |

Table 2: IC50 Values of this compound for Cell Proliferation

| Cell Line | Cancer Type | IC50 | Exposure Time | Reference |

| Murine Neuroblastoma (C-1300) | Neuroblastoma | 1.5 µM | 72 h | [10] |

| AdoHcy hydrolase (Cell-free) | Not Applicable | 40 nM | Not Applicable | [5] |

| Various Cancer Cell Lines | Breast and Lung Cancer | Dose-dependent inhibition (0.01-100 µM) | 72 h | [2] |

Table 3: Cellular Effects of this compound Treatment

| Cell Line | AdOx Concentration | Effect | Quantitative Change | Reference |

| Mouse L929 Cells | 5 µM | Increase in SAH/SAM ratio | 3-fold increase | [7] |

| Mouse L929 Cells | Not specified | Increase in endogenous AdoHcy levels | Up to 1200 pmoles/mg of protein in 12 hr | [6] |

| Human Endothelial Cells | 10 mmol/L | Decrease in global DNA methylation | 13% decrease | [11] |

| K562 Cells | Not specified | Reduction in H4R3me2s histone mark | Significant reduction | [12] |

| MDA-MB-231 | 20 µM | Reduction in wound healing | 23.6% closure at 24h, 45.9% at 48h, 60% at 72h | [2] |

| MCF-7 | 20 µM | Reduction in wound healing | 18.9% closure at 24h, 37.7% at 48h, 44.5% at 72h | [2] |

| H292 | 20 µM | Reduction in wound healing | 41% closure at 24h, 53.8% at 48h, 61.7% at 72h | [2] |

| A549 | 20 µM | Reduction in wound healing | 13.5% closure at 24h, 18.1% at 48h, 23.2% at 72h | [2] |

Impact on Cellular Signaling Pathways

This compound's disruption of cellular methylation has profound effects on various signaling pathways, contributing to its observed anti-proliferative and pro-apoptotic effects.

NF-κB Signaling Pathway

AdOx has been shown to inhibit the Tax-activated NF-κB pathway.[5] This occurs through the degradation of the IκB kinase (IKK) complex and the stabilization of the NF-κB inhibitor, IκBα.[5] The inhibition of NF-κB, a key regulator of inflammation, cell survival, and proliferation, is a significant contributor to the anti-cancer effects of AdOx.

p53-Mediated Apoptosis

AdOx treatment can lead to the accumulation and nuclear translocation of the tumor suppressor protein p53, thereby triggering the p53-mediated apoptotic pathway.[13] This effect is linked to the destabilization of Protein L-isoaspartyl methyltransferase (PIMT), an enzyme that negatively regulates p53.[13]

Ras/Raf-1/ERK/AP-1 Signaling Pathway

AdOx has been demonstrated to suppress cancer cell invasion by inhibiting the Ras/Raf-1/ERK/AP-1 signaling pathway.[14] This is thought to occur through the inhibition of isoprenylcysteine carboxyl methyltransferase (ICMT), which is crucial for the proper localization and function of Ras proteins.[14]

Experimental Protocols

The following are detailed protocols for key experiments involving this compound.

S-Adenosylhomocysteine Hydrolase (SAHH) Activity Assay (Colorimetric)

This protocol is adapted from methods that measure the production of homocysteine.[15][16][17]

Materials:

-

S-Adenosylhomocysteine (SAH)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

-

This compound (AdOx)

-

Purified SAHH enzyme

-

Reaction Buffer: 50 mM Potassium Phosphate, pH 7.2, 1 mM EDTA

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of AdOx in DMSO.

-

Prepare a stock solution of SAH in Reaction Buffer.

-

Prepare a working solution of DTNB in Reaction Buffer.

-

In a 96-well plate, add the following to each well:

-

Reaction Buffer

-

DTNB solution

-

AdOx solution at various concentrations (or vehicle control)

-

Purified SAHH enzyme

-

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

Initiate the reaction by adding the SAH stock solution to each well.

-

Immediately measure the absorbance at 412 nm in kinetic mode for 15-30 minutes at 37°C.

-

Calculate the initial reaction rate from the linear portion of the absorbance versus time curve. The rate of TNB formation is proportional to SAHH activity.

Cell Proliferation (MTT) Assay

This protocol is a standard method for assessing cell viability and proliferation.[2][18][19][20][21]

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound (AdOx)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of AdOx in complete culture medium.

-

Remove the old medium from the wells and replace it with the medium containing different concentrations of AdOx or vehicle control.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

In Vitro Protein Methylation Assay

This assay is used to assess the methylation of proteins in cell extracts.[4][8]

Materials:

-

HeLa cells (or other cells of interest)

-

This compound (AdOx)

-

Cell lysis buffer

-

S-[methyl-3H]adenosyl-L-methionine

-

Protein of interest for immunoprecipitation (optional)

-

Antibody against the protein of interest (optional)

-

Protein A/G beads (optional)

-

SDS-PAGE gels and buffers

-

Fluorographic enhancer

-

X-ray film or phosphorimager

Procedure:

-

Culture HeLa cells to ~60% confluency.

-

Treat the cells with AdOx (e.g., 20 µM) for 24 hours to accumulate hypomethylated proteins.

-

Harvest the cells and prepare cell extracts using a suitable lysis buffer.

-

Set up the in vitro methylation reaction by incubating the cell extract with S-[methyl-3H]adenosyl-L-methionine.

-

If a specific protein's methylation is being studied, perform immunoprecipitation using an antibody against the protein of interest.

-

Separate the proteins by SDS-PAGE.

-

Treat the gel with a fluorographic enhancer to amplify the tritium signal.

-

Dry the gel and expose it to X-ray film or a phosphorimager to visualize the methylated proteins.

This compound in Drug Development

This compound and other inhibitors of SAHH have been explored as potential therapeutic agents, particularly in the fields of oncology and virology.[5][7] The broad-spectrum inhibition of methylation can induce apoptosis, cell cycle arrest, and reduce the migration and invasion of cancer cells.[2][22] In virology, the requirement of viral cap methylation for the replication of many viruses makes SAHH a promising antiviral target.[7] AdOx has been shown to inhibit the replication of various viruses, including vaccinia virus.[7]

However, the broad-spectrum nature of AdOx's effects also presents a challenge for its therapeutic use, as it can lead to non-specific toxicity.[4] Therefore, AdOx is primarily utilized as a tool compound in research to elucidate the roles of methylation in various biological processes and to validate SAHH as a drug target. The insights gained from studies using AdOx are crucial for the development of more specific and less toxic second-generation methyltransferase inhibitors.

Conclusion

This compound is a cornerstone tool for researchers in the field of epigenetics and cell signaling. Its well-characterized mechanism of action as an indirect inhibitor of cellular methylation provides a powerful means to probe the functional significance of these modifications. By understanding its effects on cellular pathways and employing the detailed protocols provided in this guide, researchers can effectively utilize this compound to advance our understanding of the critical role of methylation in health and disease, and to pave the way for novel therapeutic strategies targeting the methylation machinery.

References

- 1. DNA and protein methyltransferases inhibition by this compound reduces the proliferation and migration of breast and lung cancer cells by downregulating autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Adenosine induces cell cycle arrest and apoptosis via cyclinD1/Cdk4 and Bcl-2/Bax pathways in human ovarian cancer cell line OVCAR-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdanderson.org [mdanderson.org]

- 4. selleckchem.com [selleckchem.com]

- 5. Effects of this compound on S-adenosylhomocysteine hydrolase and S-adenosylmethionine-dependent transmethylations in mouse L929 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound: a potent inhibitor of vaccinia virus multiplication in mouse L929 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of this compound treatment on in vitro and in vivo stable protein methylation in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Cytotoxic action of adenosine nucleoside and dialdehyde analogues on murine neuroblastoma in tissue culture: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. This compound, a methyltransferase inhibitor, induces colorectal cancer cells apoptosis by regulating PIMT:p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. texaschildrens.org [texaschildrens.org]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. MTT assay protocol | Abcam [abcam.com]

- 20. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 21. researchgate.net [researchgate.net]

- 22. DNA and protein methyltransferases inhibition by this compound reduces the proliferation and migration of breast and lung cancer cells by downregulating autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

Adenosine Dialdehyde: A Technical Guide to its Discovery, Characterization, and Initial Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine dialdehyde (AdOx), a periodate-oxidized derivative of adenosine, has emerged as a potent pharmacological tool and a lead compound in drug discovery. Its primary mechanism of action involves the potent and irreversible inhibition of S-adenosylhomocysteine (SAH) hydrolase, a critical enzyme in cellular methylation reactions. This inhibition leads to the intracellular accumulation of SAH, a feedback inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases. Consequently, AdOx indirectly modulates a wide array of cellular processes governed by methylation, including gene expression, signal transduction, and metabolism. This technical guide provides an in-depth overview of the discovery, synthesis, and initial characterization of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.

Discovery and Chemical Properties

This compound was first investigated as part of a series of nucleoside dialdehydes and was identified as a potent inhibitor of S-adenosylhomocysteine hydrolase.[1][2] It is synthesized by the periodate oxidation of adenosine, a process that cleaves the C2'-C3' bond of the ribose ring to form two aldehyde groups.[1][3]

Chemical Structure and Properties:

| Property | Value | Reference |

| Chemical Name | 6-amino-α-(1-formyl-2-hydroxyethoxy)-9H-purine-9-acetaldehyde | [4] |

| Alternate Names | AdOx, Periodate-oxidized adenosine | |

| CAS Number | 34240-05-6 | |

| Molecular Formula | C₁₀H₁₁N₅O₄ | |

| Molecular Weight | 265.23 g/mol | |

| Purity | ≥93% | [5] |

Mechanism of Action

This compound functions as an irreversible inhibitor of S-adenosylhomocysteine (SAH) hydrolase.[6] This enzyme catalyzes the reversible hydrolysis of SAH to adenosine and homocysteine.[6] By inhibiting SAH hydrolase, AdOx leads to the accumulation of intracellular SAH.[1] SAH, in turn, acts as a product inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases, which are responsible for the methylation of various biomolecules, including DNA, RNA, proteins, and lipids.[1][7] This indirect inhibition of methylation is the primary mechanism underlying the diverse biological activities of this compound.

Mechanism of action of this compound.

Quantitative Biological Data

This compound exhibits potent inhibitory activity against SAH hydrolase and demonstrates significant cytotoxic and antiviral effects across various cell lines and viruses.

Table 1: Inhibition of S-Adenosylhomocysteine Hydrolase

| Parameter | Value | Enzyme Source | Reference |

| IC₅₀ | 40 nM | Not Specified | [6][7] |

| Kᵢ | 3.3 nM | Not Specified | [8] |

| Kᵢ | 2.39 nM | Bovine Liver | [2] |

Table 2: Cytotoxicity Data (IC₅₀)

| Cell Line | Cancer Type | IC₅₀ | Reference |

| Murine Neuroblastoma (MNB) | Neuroblastoma | 1.5 µM | [8] |

| Murine Neuroblastoma (C-1300) | Neuroblastoma | 1.5 x 10⁻⁶ M | |

| L1210 | Leukemia | Not Specified (inhibits replication) | [7] |

| HeLa | Cervical Cancer | Induces G2/M arrest and cell death | [7] |

| MDA-MB-231 | Breast Cancer | Dose-dependent inhibition | |

| MCF-7 | Breast Cancer | Dose-dependent inhibition | |

| H292 | Lung Cancer | Dose-dependent inhibition |

Table 3: Antiviral Activity

| Virus | Cell Line | Activity | Reference |

| Vaccinia Virus | Vero cells | Potent inhibitor | [8] |

| Vesicular Stomatitis Virus (VSV) | L929 cells | Potent inhibitor | [8] |

| Yellow Fever Virus | Not Specified | Good activity (5-fluoro-5-deoxyadenosine-2',3'-dialdehyde) | [9] |

| HIV-1 | GHOST cells | Inhibits replication | [10] |

Detailed Experimental Protocols

Synthesis of this compound by Periodate Oxidation

This protocol describes the synthesis of this compound from adenosine using sodium periodate.

Materials:

-

Adenosine

-

Sodium periodate (NaIO₄)

-

Ethylene glycol

-

Distilled water

-

Reaction vessel (light-protected)

-

Stirring apparatus

-

Thin Layer Chromatography (TLC) supplies

-

Purification system (e.g., column chromatography)

Procedure:

-

Dissolve adenosine in distilled water in a light-protected reaction vessel.

-

Cool the solution in an ice bath.

-

Slowly add a molar excess of sodium periodate solution to the adenosine solution while stirring.

-

Monitor the reaction progress using TLC. The reaction is typically complete within a few hours.

-

Quench the excess periodate by adding a few drops of ethylene glycol.

-

The resulting solution contains this compound.

-

Purify the this compound from the reaction mixture using an appropriate method such as column chromatography.

-

Characterize the final product using techniques like NMR and mass spectrometry to confirm its identity and purity.

Workflow for the synthesis of this compound.

S-Adenosylhomocysteine (SAH) Hydrolase Inhibition Assay

This spectrophotometric assay measures the activity of SAH hydrolase by quantifying the production of homocysteine.

Materials:

-

Purified SAH hydrolase

-

S-adenosylhomocysteine (SAH)

-

This compound (or other inhibitors)

-

Reaction Buffer (e.g., 100 mM potassium phosphate, pH 7.5)

-

Ellman's reagent (DTNB)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the reaction buffer and DTNB.

-

Add the SAH hydrolase enzyme to the mixture.

-

To test for inhibition, pre-incubate the enzyme with various concentrations of this compound for a defined period.

-

Initiate the reaction by adding the substrate, SAH.

-

Immediately monitor the increase in absorbance at 412 nm, which corresponds to the formation of the yellow product from the reaction of homocysteine with DTNB.

-

Calculate the initial reaction rates and determine the IC₅₀ or Kᵢ values for this compound.

Cell Viability (MTT) Assay

This colorimetric assay assesses the cytotoxic effects of this compound on cultured cells.

Materials:

-

Cultured cells (e.g., HeLa, MCF-7)

-

96-well plates

-

Cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

Western Blot Analysis of NF-κB Pathway

This protocol details the investigation of this compound's effect on the NF-κB signaling pathway.

Materials:

-

Cultured cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE equipment

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα, anti-phospho-IκBα, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound for the desired time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the changes in the phosphorylation status and total protein levels of key NF-κB pathway components.

Workflow for Western Blot analysis.

Plaque Reduction Assay for Antiviral Activity

This assay quantifies the ability of this compound to inhibit the replication of lytic viruses.

Materials:

-

Confluent monolayer of susceptible host cells in multi-well plates

-

Virus stock of known titer

-

This compound

-

Cell culture medium

-

Semi-solid overlay medium (e.g., containing agarose or methylcellulose)

-

Staining solution (e.g., crystal violet)

Procedure:

-

Prepare serial dilutions of this compound.

-

Pre-incubate the virus with the different concentrations of this compound for 1 hour.

-

Infect the confluent cell monolayers with the virus-drug mixtures.

-

After an adsorption period, remove the inoculum and add the semi-solid overlay medium to restrict virus spread.

-

Incubate the plates for a period sufficient for plaque formation (days).

-

Fix the cells and stain with a solution like crystal violet to visualize the plaques.

-

Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control.

-

Determine the IC₅₀ value of this compound for the specific virus.

Conclusion

This compound is a valuable research tool for studying the role of methylation in various biological processes. Its potent inhibition of SAH hydrolase provides a means to manipulate cellular methylation levels and investigate the downstream consequences. The initial characterization of AdOx has revealed its significant potential as an anticancer and antiviral agent, warranting further investigation and development. This technical guide provides a foundational understanding of this compound, offering researchers the necessary information and protocols to incorporate this compound into their studies.

References

- 1. broadpharm.com [broadpharm.com]

- 2. texaschildrens.org [texaschildrens.org]

- 3. This compound | 34240-05-6 | Benchchem [benchchem.com]

- 4. Western blot protocol | Abcam [abcam.com]

- 5. scbt.com [scbt.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. A "cleanup procedure" involving periodate oxidation in the enzymatic synthesis of chemically pure alpha-32P and alpha-33P labelled deoxyribonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Effects of this compound on S-adenosylhomocysteine hydrolase and S-adenosylmethionine-dependent transmethylations in mouse L929 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Adenosine Dialdehyde: A Technical Guide to its Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine dialdehyde, also known as periodate-oxidized adenosine or AdOx, is a synthetic purine nucleoside analogue with significant utility in biomedical research. Formed by the periodate oxidation of adenosine, its defining structural feature is the cleavage of the ribose ring to form two aldehyde functionalities. This structural modification is the basis of its potent biological activity as an irreversible inhibitor of S-adenosylhomocysteine (SAH) hydrolase. By inhibiting this key enzyme, this compound indirectly modulates cellular methylation processes, making it a valuable tool for studying the role of methylation in various physiological and pathological conditions, including cancer and viral infections. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological activity of this compound, along with detailed experimental protocols for its use.

Chemical Properties and Structure

This compound is derived from the natural nucleoside adenosine through a specific chemical modification. The oxidation of the vicinal diol at the 2' and 3' positions of the ribose moiety results in the formation of two aldehyde groups.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. The presence of the polar adenine base and the reactive aldehyde groups influences its solubility and stability. It is sparingly soluble in aqueous solutions like PBS and requires organic solvents such as DMSO for the preparation of stock solutions for in vitro experiments.[1] For in vivo applications, specific formulations are necessary to achieve appropriate concentrations and bioavailability.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 6-amino-α-(1-formyl-2-hydroxyethoxy)-9H-purine-9-acetaldehyde | [1] |

| Synonyms | Adenosine-2',3'-dialdehyde, Periodate-oxidized adenosine, AdOx | [3] |

| CAS Number | 34240-05-6 | [3] |

| Molecular Formula | C₁₀H₁₁N₅O₄ | [1] |

| Molecular Weight | 265.23 g/mol | [1] |

| Appearance | Crystalline solid | [4] |

| Solubility | DMSO: ~19 mg/mL (71.63 mM) | [1] |

| DMF: 10 mg/mL | [1] | |

| PBS (pH 7.2): 0.1 mg/mL | [1] | |

| UV Maximum (λmax) | 259 nm | [1] |

| Storage | Powder: -20°C for up to 3 years | [1] |

| In solvent: -80°C for up to 1 year | [4] |

Chemical Structure

The structure of this compound is characterized by the purine base adenine linked to a modified ribose sugar where the C2'-C3' bond has been cleaved to form two aldehyde groups.

Caption: Chemical structure of this compound.

Spectroscopic Data

-

¹H NMR: The presence of two aldehyde protons would result in characteristic signals in the downfield region of the spectrum, typically between δ 9-10 ppm. The remaining protons on the modified ribose and the adenine base would show complex splitting patterns.

-

¹³C NMR: The carbonyl carbons of the aldehyde groups would exhibit signals in the highly deshielded region of the spectrum, generally above 190 ppm.

-

Mass Spectrometry: The molecular ion peak [M+H]⁺ would be expected at m/z 266.2. Fragmentation would likely involve cleavage of the glycosidic bond, leading to a fragment corresponding to the adenine base (m/z 136.1), and losses of the elements of the dialdehyde-modified ribose moiety.

-

Infrared (IR) Spectroscopy: A strong characteristic absorption band for the C=O stretching vibration of the aldehyde groups would be expected in the region of 1720-1740 cm⁻¹.

Mechanism of Action

The primary and most well-characterized mechanism of action of this compound is the irreversible inhibition of S-adenosylhomocysteine (SAH) hydrolase (SAHH).[5] SAHH is a critical enzyme in the methionine cycle, responsible for the hydrolysis of SAH to adenosine and homocysteine. SAH is a product of all S-adenosylmethionine (SAM)-dependent methylation reactions and is a potent feedback inhibitor of methyltransferases.

By inhibiting SAHH, this compound leads to the intracellular accumulation of SAH. The increased levels of SAH, in turn, competitively inhibit a wide range of SAM-dependent methyltransferases. This indirect inhibition of methylation is the basis for many of the biological effects of this compound. These effects include the modulation of DNA, RNA, and protein methylation, which can impact gene expression, signal transduction, and other cellular processes.[1][6]

Caption: Mechanism of action of this compound.

Biological Activities

As a consequence of its ability to disrupt cellular methylation, this compound exhibits a broad range of biological activities.

Anti-tumor Activity

This compound has demonstrated potent anti-tumor activity in various cancer models. It can suppress the proliferation of cancer cell lines, including breast and lung cancer cells, and murine neuroblastoma cells.[6][7] The anti-proliferative effects are often dose-dependent. Furthermore, it has been shown to reduce the migration ability of cancer cells.[6] In vivo studies have shown that administration of this compound can significantly suppress tumor growth and prolong the lifespan of tumor-bearing mice with minimal systemic toxicity.[4] The anti-cancer effects are linked to the downregulation of autophagy, a cellular process that can promote cancer cell survival.[6]

Antiviral Activity

This compound has been shown to be a potent inhibitor of the replication of several viruses, including vaccinia virus and vesicular stomatitis virus (VSV).[4] The antiviral mechanism is thought to be related to the inhibition of viral mRNA methylation, which is crucial for the proper capping and translation of viral proteins.[8]

Table 2: Summary of Biological Activities and Quantitative Data

| Activity | Model System | Key Findings | Quantitative Data | Reference(s) |

| SAHH Inhibition | Bovine Liver | Potent, irreversible inhibitor | Ki = 3.3 nM | [4] |

| - | - | IC₅₀ = 40 nM | [1] | |

| Anti-tumor | Murine Neuroblastoma (in vitro) | Inhibition of cell replication | IC₅₀ = 1.5 µM | [4] |

| Murine Neuroblastoma (in vivo) | Suppression of tumor growth, increased lifespan | 1.5-2.5 mg/kg/day (s.c. infusion) | [4] | |

| Breast & Lung Cancer Cells (in vitro) | Reduced proliferation and migration | Effective at 20 µM | [6] | |

| Antiviral | Vaccinia Virus (in L929 cells) | >90% inhibition of plaque formation | 0.5 µM | [8] |

Experimental Protocols

The following section provides detailed methodologies for the synthesis of this compound and its application in key biological assays.

Synthesis of this compound via Periodate Oxidation

This protocol describes the synthesis of this compound from adenosine by oxidation with sodium periodate.

Materials:

-

Adenosine

-

Sodium periodate (NaIO₄)

-

Deionized water

-

Ethanol

-

Reaction vessel (e.g., round-bottom flask)

-

Magnetic stirrer

-

Ice bath

-

Filtration apparatus

Procedure:

-

Dissolve adenosine in deionized water in the reaction vessel.

-

Cool the solution in an ice bath with continuous stirring.

-

Slowly add a freshly prepared aqueous solution of sodium periodate to the adenosine solution. The molar ratio of periodate to adenosine should be slightly in excess (e.g., 1.1:1).

-

Continue stirring the reaction mixture in the dark at 0-4°C for approximately 40-60 minutes. The progress of the reaction can be monitored by thin-layer chromatography.

-

After the reaction is complete, the product, this compound, will precipitate out of the solution.

-

Collect the precipitate by filtration and wash it with cold deionized water and then with cold ethanol to remove any unreacted starting materials and salts.

-

Dry the resulting white solid under vacuum to obtain pure this compound.

Purification:

-

The precipitated this compound is often of sufficient purity for many applications.

-

If further purification is required, recrystallization from a suitable solvent or column chromatography can be employed.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Low-temperature FTIR spectra and hydrogen bonds in polycrystalline adenosine and uridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. IR _2007 [uanlch.vscht.cz]

- 7. DNA and protein methyltransferases inhibition by this compound reduces the proliferation and migration of breast and lung cancer cells by downregulating autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quick two-step RNA ligation employing periodate oxidation - PMC [pmc.ncbi.nlm.nih.gov]

Adenosine Dialdehyde's Effect on One-Carbon Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the effects of adenosine dialdehyde (AdOx) on one-carbon metabolism. This compound is a potent, time-dependent inhibitor of S-adenosylhomocysteine (SAH) hydrolase, a critical enzyme in the methionine cycle. Inhibition of SAH hydrolase leads to the intracellular accumulation of SAH, a powerful feedback inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases. This guide details the mechanism of action of this compound, its quantitative effects on key metabolic enzymes and substrates, and provides detailed experimental protocols for studying these effects. Furthermore, this document includes visualizations of the relevant biochemical pathways and experimental workflows to facilitate a deeper understanding of the subject matter for researchers and professionals in drug development.

Introduction to One-Carbon Metabolism and the Role of S-Adenosylhomocysteine Hydrolase

One-carbon metabolism is a complex network of interconnected biochemical pathways that are fundamental to cellular function. These pathways are responsible for the transfer of one-carbon units, which are essential for the biosynthesis of purines, thymidine, and certain amino acids. A key branch of one-carbon metabolism is the methionine cycle, which generates S-adenosylmethionine (SAM), the universal methyl donor for a vast array of methylation reactions. These reactions, catalyzed by methyltransferases, are crucial for the regulation of gene expression (DNA and histone methylation), protein function, and lipid metabolism.[1]

S-adenosylhomocysteine (SAH) is a by-product of all SAM-dependent methylation reactions. SAH is a potent competitive inhibitor of most methyltransferases, and its accumulation can severely disrupt cellular methylation processes. S-adenosylhomocysteine hydrolase (SAHH) plays a vital role in maintaining methylation capacity by catalyzing the reversible hydrolysis of SAH to adenosine and homocysteine.[2] By preventing the buildup of SAH, SAHH ensures the continuous operation of essential methylation reactions.

This compound: A Potent Inhibitor of SAH Hydrolase

This compound, also known as AdOx, is a purine nucleoside analogue formed by the periodate oxidation of adenosine. It has been extensively characterized as a potent inhibitor of SAH hydrolase.[3][4] The inhibitory effects of this compound are time-dependent, with complete inhibition achievable within a short incubation period.[3]

The mechanism of inhibition involves the formation of a Schiff base linkage between the aldehydic functional groups of this compound and a lysinyl residue within or near the active site of SAH hydrolase.[5] While the inhibition is potent, it has been shown to be slowly reversible in some cellular systems, with enzyme activity recovering over time after removal of the inhibitor.[3]

The inhibition of SAH hydrolase by this compound leads to a significant, time-dependent increase in the intracellular concentration of SAH.[3] This accumulation of SAH, in turn, competitively inhibits SAM-dependent methyltransferases, leading to a global reduction in methylation events, including lipid methylation and protein carboxylmethylation.[3]

Quantitative Data on this compound's Effects

The following tables summarize the quantitative data on the inhibitory potency of this compound and its impact on cellular metabolites.

Table 1: Inhibitory Potency of this compound against SAH Hydrolase

| Parameter | Value | Enzyme Source/Cell Line | Reference |

| Ki | 3.3 nM | Not Specified | [4] |

| Ki | 2.39 nM | Bovine Liver | [5] |

| IC50 | 40 nM | Not Specified | [6] |

Table 2: Effects of this compound on Intracellular Metabolite Levels

| Cell Line | This compound Concentration | Treatment Duration | Effect on SAH Levels | Effect on SAM/SAH Ratio | Reference |

| Mouse L929 cells | 5 µM | 60 min | - | 3-fold increase | [7] |

| Mouse L929 cells | Not Specified | 12 hr | Maximum of 1200 pmoles/mg of protein | - | [3] |

| Vaccinia virus-infected L cells | 5 µM | Continuous | - | 10-fold increase | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on one-carbon metabolism.

S-Adenosylhomocysteine Hydrolase (SAHH) Activity Assay (Colorimetric using Ellman's Reagent)

This assay measures the production of homocysteine from the hydrolysis of SAH. The free thiol group of homocysteine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.

Materials:

-

Purified SAH hydrolase or cell/tissue lysate

-

S-adenosylhomocysteine (SAH) solution

-

DTNB solution (10 mM in 50 mM phosphate buffer, pH 8.0)

-

Assay buffer (50 mM potassium phosphate buffer, pH 7.2-8.0)

-

Spectrophotometer capable of reading at 412 nm

-

96-well microplate or cuvettes

Procedure:

-

Prepare the reaction mixture in a microplate well or cuvette. For a 200 µL final volume:

-

160 µL of Assay Buffer

-

20 µL of DTNB solution (final concentration 1 mM)

-

10 µL of SAH solution (to achieve the desired final concentration, typically in the micromolar range)

-

-

Pre-incubate the mixture at 37 °C for 5 minutes.

-

To measure the effect of this compound, pre-incubate the enzyme with the desired concentrations of the inhibitor in the assay buffer for a specified time (e.g., 15-30 minutes) before adding the substrate.

-

Initiate the reaction by adding 10 µL of the SAH hydrolase enzyme solution.

-

Immediately begin monitoring the increase in absorbance at 412 nm at regular intervals (e.g., every 30-60 seconds) for 10-15 minutes.

-

Calculate the initial reaction rate from the linear portion of the absorbance versus time plot. The concentration of homocysteine produced can be calculated using the molar extinction coefficient of TNB (14,150 M-1cm-1 at 412 nm).

In Vivo Studies in a Mouse Model

This protocol outlines a general approach for assessing the in vivo effects of this compound. Specific parameters may need to be optimized based on the research question.

Animal Model:

-

A/J mice are a commonly used strain for neuroblastoma tumor models.[8]

Drug Formulation and Administration:

-

This compound can be dissolved in a vehicle such as DMSO and further diluted in a suitable buffer for injection.

-

Administration can be performed via subcutaneous injection or continuous infusion using osmotic minipumps.[8]

-

Dosages can range from 1.5 to 2.5 mg/kg/day.[8]

Experimental Design:

-

Acclimate animals to the housing conditions.

-

If applicable, implant tumor cells to establish a xenograft model.

-

Divide animals into control (vehicle) and treatment (this compound) groups.

-

Administer this compound according to the predetermined dosage and schedule. For example, a 7-day infusion period followed by a drug-free interval.[8]

-

Monitor animal health and tumor growth (if applicable) regularly.

-

At the end of the study, collect blood and tissues for analysis.

Endpoint Analysis:

-

Metabolite Analysis: Measure levels of SAH, SAM, and homocysteine in plasma and tissues using LC-MS/MS.

-

Methylation Analysis: Assess global DNA and histone methylation levels in tissues of interest.

-

Toxicity Assessment: Monitor for signs of toxicity, including changes in body weight and hematological parameters.

Analysis of Global DNA Methylation by LC-MS/MS

This method provides a highly accurate quantification of global 5-methylcytosine (5mC) levels in genomic DNA.

Materials:

-

Genomic DNA isolated from cells or tissues

-

DNA hydrolysis enzyme mix (e.g., DNA Degradase Plus)

-

[U-15N]-labeled internal standards for deoxycytidine and 5-methyldeoxycytidine

-

LC-MS/MS system with a triple quadrupole mass spectrometer

Procedure:

-

DNA Hydrolysis: Digest 1-10 µg of genomic DNA into its constituent nucleosides using a commercial DNA degradation enzyme mix according to the manufacturer's protocol.

-

Internal Standard Spiking: Add a known amount of [U-15N]-labeled internal standards to the digested DNA sample.

-

LC Separation: Inject an aliquot of the sample onto a reverse-phase HPLC column (e.g., C18). Separate the nucleosides using a suitable solvent gradient (e.g., methanol or acetonitrile gradient).

-

MS/MS Detection: Analyze the eluted nucleosides by electrospray ionization in positive ion mode using a triple quadrupole mass spectrometer. Use selected reaction monitoring (SRM) to monitor the specific mass-to-charge transitions for both the unlabeled and the heavy isotope-labeled deoxycytidine and 5-methyldeoxycytidine.

-

Quantification: Calculate the percentage of 5mC by comparing the peak area ratio of 5mC to total cytosine (5mC + deoxycytidine) against a standard curve generated with known amounts of unlabeled and labeled standards.

Quantification of Histone Methylation by Mass Spectrometry

This protocol provides a general workflow for the analysis of histone methylation patterns using a bottom-up proteomics approach.

Materials:

-

Histones extracted from cell nuclei

-

Chemical derivatization reagents (e.g., propionic anhydride)

-

Trypsin (mass spectrometry grade)

-

LC-MS/MS system

Procedure:

-

Histone Extraction: Isolate nuclei from cells and extract histones using an acid extraction protocol.

-

Chemical Derivatization (Optional but Recommended): To improve sequence coverage and quantification, chemically derivatize the lysine residues. Propionylation is a common method that neutralizes the positive charge of lysine and improves chromatographic separation of tryptic peptides.

-

Tryptic Digestion: Digest the histones into peptides using trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture by nano-flow liquid chromatography coupled to a high-resolution mass spectrometer.

-

Data Analysis: Use specialized software to identify and quantify the relative abundance of different histone modifications, including mono-, di-, and tri-methylation on specific lysine residues.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the effect of this compound on one-carbon metabolism.

Conclusion

This compound serves as a valuable pharmacological tool for investigating the roles of one-carbon metabolism and methylation in various biological processes. Its potent and specific inhibition of SAH hydrolase allows for the controlled manipulation of intracellular SAH levels and the subsequent downstream effects on methyltransferase activity. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute studies aimed at further elucidating the complex interplay between this compound, one-carbon metabolism, and cellular function. A thorough understanding of these mechanisms is critical for the development of novel therapeutic strategies targeting methylation-dependent pathways in diseases such as cancer and viral infections.

References

- 1. Making pretty diagrams with GraphViz [steveliles.github.io]

- 2. This compound: a potent inhibitor of vaccinia virus multiplication in mouse L929 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. longdom.org [longdom.org]

- 4. DNA methylation determination by liquid chromatography–tandem mass spectrometry using novel biosynthetic [U-15N]deoxycytidine and [U-15N]methyldeoxycytidine internal standards - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comprehensive Insights into DNA Methylation Analysis - CD Genomics [cd-genomics.com]

- 6. Detection of DNA methylation in genomic DNA by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BISC 429 [sfu.ca]

- 8. medchemexpress.com [medchemexpress.com]

Understanding the enzymatic inhibition kinetics of Adenosine dialdehyde

An In-depth Technical Guide to the Enzymatic Inhibition Kinetics of Adenosine Dialdehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (AdOx), a periodate-oxidized derivative of adenosine, is a potent and widely utilized inhibitor of S-adenosylhomocysteine (SAH) hydrolase. Its inhibitory action leads to the intracellular accumulation of S-adenosylhomocysteine, a powerful feedback inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases. This indirect yet profound impact on cellular methylation events has established this compound as a critical tool in studying the role of methylation in various biological processes, including signal transduction, gene regulation, and viral replication. This guide provides a comprehensive overview of the enzymatic inhibition kinetics of this compound, detailing its mechanism of action, summarizing key kinetic parameters, outlining experimental protocols for its study, and visualizing the associated biochemical pathways.

Mechanism of Action

This compound acts as a potent inhibitor of S-adenosylhomocysteine hydrolase (SAHH), an enzyme that catalyzes the reversible hydrolysis of SAH to adenosine and L-homocysteine.[1][2] The inhibition by this compound is characterized as time-dependent and concentration-dependent.[3] Evidence suggests that the inhibitory mechanism involves the formation of a Schiff base between the aldehyde groups of this compound and a lysinyl residue within or near the active site of the enzyme.[3] While the inactivation is potent, some studies suggest a slow reversal of the inhibitor-enzyme complex is possible, although pretreatment with sodium borohydride can prevent this reversal, further supporting the Schiff base formation hypothesis.[1][3]

The inhibition of SAH hydrolase by this compound leads to a significant increase in the intracellular concentration of SAH.[1] SAH is a product and a potent competitive inhibitor of virtually all SAM-dependent methyltransferases.[4] Consequently, the primary downstream effect of this compound is the global inhibition of methylation reactions, affecting a wide array of substrates including proteins, DNA, RNA, and lipids.[1][5]

Quantitative Inhibition Data

The inhibitory potency of this compound against S-adenosylhomocysteine hydrolase has been quantified in several studies. The reported values, including the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50), are summarized below. It is important to note that IC50 values can be influenced by experimental conditions, such as substrate concentration.[6][7]

| Parameter | Value | Enzyme Source | Cell Line/System | Reference |

| Ki | 2.39 nM | Bovine Liver | In vitro | [3] |

| Ki | 3.3 nM | Not Specified | In vitro | [8] |

| IC50 | 40 nM | Not Specified | In vitro | [2][4] |

| IC50 | 1.5 µM | Murine Neuroblastoma | MNB Cells | [8][9] |

Signaling Pathways and Cellular Processes Affected

The global inhibition of methylation resulting from this compound treatment has been shown to impact several critical signaling pathways and cellular processes.

-

Ras/Raf-1/ERK/AP-1 Pathway: this compound has been demonstrated to suppress the Ras/Raf-1/ERK/AP-1 signaling pathway.[10] This is achieved by inhibiting the methylation-dependent processing and activation of key signaling proteins like Ras. The downstream consequences include the reduced expression of matrix metalloproteinase-9 (MMP-9), an enzyme critically involved in cancer cell invasion.[10]

-

Autophagy: Treatment with this compound has been linked to the downregulation of autophagy in breast and lung cancer cells.[11][12][13] This is evidenced by decreased expression of ATG7, a reduced LC3-II/LC3-I ratio, and increased p62 levels.[13]

-

NF-κB Pathway: this compound can inhibit the Tax-activated NF-κB pathway.[4] This occurs through the stabilization of the NF-κB inhibitor IκBα and degradation of the IκB kinase complex.[4]

-

Cell Cycle and Proliferation: By affecting the methylation of proteins and DNA that regulate the cell cycle, this compound can induce G2/M cell cycle arrest and inhibit the proliferation of various cancer cell lines.[4][11]

Experimental Protocols

S-adenosylhomocysteine Hydrolase Activity Assay

A common method to determine SAH hydrolase activity involves monitoring the hydrolysis of SAH to adenosine and homocysteine. The production of homocysteine can be quantified using Ellman's reagent (DTNB), which reacts with the free sulfhydryl group of homocysteine to produce a colored product that can be measured spectrophotometrically.[14]

Protocol:

-

Prepare a reaction mixture containing a suitable buffer (e.g., phosphate buffer), the purified SAH hydrolase enzyme, and varying concentrations of the substrate, SAH.

-

To determine the effect of this compound, pre-incubate the enzyme with the inhibitor for a specified period before adding the substrate.

-

Initiate the reaction by adding SAH.

-

At specific time points, stop the reaction (e.g., by adding a denaturing agent).

-

Add DTNB solution and measure the absorbance at the appropriate wavelength (typically 412 nm) to determine the concentration of homocysteine produced.

-

Calculate the initial reaction rates from the linear portion of the absorbance versus time plot.

Determination of IC50 and Ki Values

IC50 Determination: [7]

-

Perform the SAH hydrolase activity assay as described above with a fixed, saturating concentration of SAH.

-

Include a range of this compound concentrations in the reaction mixtures.

-

Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

-

The IC50 value is the concentration of this compound that results in 50% inhibition of the enzyme activity.

Ki Determination: The inhibition constant (Ki) can be determined by measuring the enzyme kinetics at various substrate and inhibitor concentrations. For a competitive inhibitor, the relationship between the apparent Km (Km,app) and the inhibitor concentration is linear.

-

Perform the SAH hydrolase activity assay with multiple concentrations of the substrate (SAH) in the presence of different fixed concentrations of this compound.

-

Determine the initial reaction velocities for each condition.

-

Generate Lineweaver-Burk or other linear plots to determine the apparent Km (Km,app) at each inhibitor concentration.

-